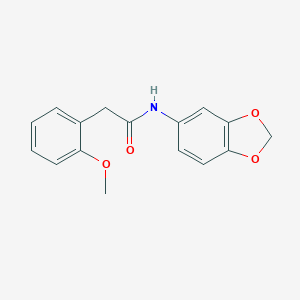
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is believed to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased anxiety and agitation. Long-term use of this compound can cause damage to the brain, including memory impairment and cognitive dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been used extensively in animal studies to investigate its mechanism of action and potential therapeutic applications. Its psychoactive effects and ability to increase neurotransmitter levels make it a useful tool for studying the brain and its functions. However, the illegal status of this compound and its potential for abuse make it difficult to obtain and use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of PTSD. Clinical trials have shown promising results, and further research is needed to determine the optimal dosage and treatment regimen. Another area of interest is the development of safer, non-toxic analogs of this compound that can be used for therapeutic purposes. Finally, research is needed to better understand the long-term effects of this compound use on the brain and body, and to develop effective interventions for those who have experienced harm from its use.
Synthesemethoden
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is synthesized from safrole, a natural compound found in various plants, through a multi-step process that involves several chemical reactions. The process involves the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with methylamine to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound is believed to work by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can help improve mood and reduce anxiety.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-11(13)8-16(18)17-12-6-7-14-15(9-12)21-10-20-14/h2-7,9H,8,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
DBEBROHPAUQDDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



